![molecular formula C21H18FN5O2S B2886678 N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-74-8](/img/structure/B2886678.png)

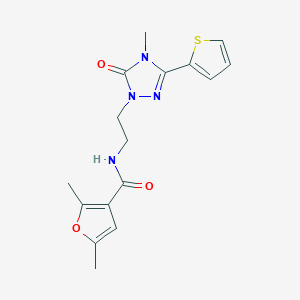

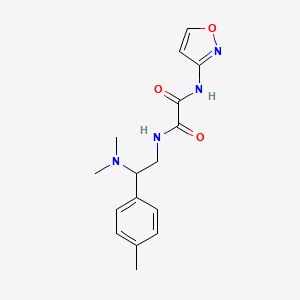

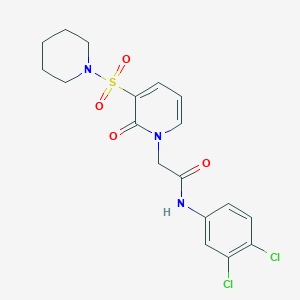

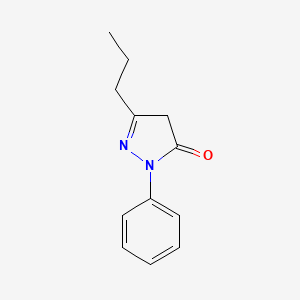

N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring . They are known for their significant biological and pharmacological properties and are used in medicinal chemistry . Thiazoles, on the other hand, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper (I), resulting in the formation of 1,2,3-triazoles .Molecular Structure Analysis

Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The difference between these two forms lies in the positions of the nitrogen atoms in the five-membered ring .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic reactions .Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They have the ability to form hydrogen bonds, which can enhance their solubility in polar solvents .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. While this study did not directly examine "N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide," it explored related compounds with potential for antimicrobial activity (Başoğlu et al., 2013).

Structural Characterization of Thiazole and Triazole Derivatives

Gündoğdu et al. (2017) described the structure determination of two structural analogs with thiazolo and triazolo moieties, using synchrotron X-ray powder diffraction. These compounds were designed as cytotoxic agents, indicating their potential in cancer research. This research highlights the importance of detailed structural characterization in developing therapeutically relevant compounds (Gündoğdu et al., 2017).

Synthesis and Cytotoxic Activity of Triazolothiadiazoles

Another study by Gündoğdu et al. (2019) synthesized a triazolothiadiazole compound with cytotoxic activity. The crystal structure was solved and refined using X-ray powder diffraction data, complemented by density functional theory (DFT) calculations. The compound's potential cytotoxic activity underscores its relevance for scientific research in the context of cancer treatment (Gündoğdu et al., 2019).

Antimicrobial Activity of Thiazolo and Triazole Derivatives

Research by Bhat and Holla (2004) on the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives demonstrated a novel approach to producing these compounds with significant antimicrobial activity. This study reflects the broader interest in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bhat & Holla, 2004).

Antioxidant and Anticancer Activities of Triazolo-Thiadiazoles

Sunil et al. (2010) explored the antioxidant and anticancer activities of triazolo-thiadiazoles, providing insights into their potential therapeutic applications. The study demonstrated the cytotoxic effects of these compounds on hepatocellular carcinoma cells, suggesting their utility as potent antioxidant and anticancer agents (Sunil et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could potentially provide insights into the pharmacokinetics of the compound .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities , suggesting that the compound could have diverse molecular and cellular effects.

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in developing new triazole-based drugs . Future research will likely focus on the design and synthesis of novel triazole compounds with improved potency and selectivity for their biological targets .

properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVULVULYJYRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)

![ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2886599.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2886608.png)

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)

![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)